molecular formula C27H23ClF4N4O3 B608645 LP533401 hcl CAS No. 1040526-12-2

LP533401 hcl

カタログ番号 B608645
CAS番号: 1040526-12-2
分子量: 562.94
InChIキー: BHBWZCUMIXCDPM-CHXZROHQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

LP533401 hcl is an inhibitor of Tryptophan hydroxylase-1 (Tph-1), an isoenzyme of tryptophan hydroxylase and the initial enzyme in gut- and lung-derived serotonin biosynthesis . Tph-1 is mainly expressed in the gut and lung . In rat RBL2H3 cells expressing Tph1, LP533401 (1 μM) completely inhibited serotonin production .


Molecular Structure Analysis

The molecular formula of LP533401 hcl is C27H23ClF4N4O3 . Its molecular weight is 562.94 . The chemical name is (2S)-2-amino-3-(4-(2-imino-6-(2,2,2-trifluoro-1-(3’-fluoro-[1,1’-biphenyl]-4-yl)ethoxy)-2,3-dihydropyrimidin-4-yl)phenyl)propanoic acid hydrochloride .


Chemical Reactions Analysis

LP533401 hcl interacts with residues Tyr235 and Phe241, reducing the activity of recombinant wild-type TPH-1 by 70% .


Physical And Chemical Properties Analysis

LP533401 hcl is a solid substance . It is soluble in DMSO (≥56.3 mg/mL) and EtOH (≥19.4 mg/mL), but insoluble in H2O .

科学的研究の応用

1. Treatment for Osteoporosis

  • Methods of Application: LP533401 hcl, a small molecule inhibitor of tryptophan hydroxylase-1 (Tph-1), is administered orally once daily for up to six weeks. The dosage tested was 100 mg per kg body weight .
  • Results: The treatment acts prophylactically or therapeutically, in a dose-dependent manner, to treat osteoporosis in ovariectomized rodents because of an isolated increase in bone formation .

2. Treatment for Chronic Kidney Disease

  • Methods of Application: LP533401 hcl is administered orally at a dose of 30 and 100 mg/kg daily for 8 weeks to rats with 5/6 nephrectomy-induced CKD .
  • Results: LP533401 hcl at a dose of 30 mg/kg significantly increased femur mass, global bone mineral area (BMA), and global bone mineral content (BMC). It also significantly increased BMC and bone mineral density (BMD) in the femur trabecular region .

3. Treatment for Pulmonary Hypertension

  • Methods of Application: LP533401 hcl is administered at a dose of 250 mg/kg for 21 days .
  • Results: The treatment significantly reduced lung and blood 5-HT levels, vascular Ki67-positive cells, distal pulmonary artery muscularization, right ventricular (RV) hypertrophy, and RV systolic pressure .

将来の方向性

LP533401 hcl has shown potential in medical research. For instance, it has been used in studies related to osteoporosis and pulmonary hypertension . In ovariectomized female mice, LP533401 increased bone mass and bone-formation parameters . In transgenic mice with pulmonary hypertension, LP533401 significantly reduced lung and blood 5-HT levels . These findings suggest potential future applications of LP533401 hcl in treating these conditions.

  • “Pharmacological inhibition of gut-derived serotonin synthesis is a potential bone anabolic treatment for osteoporosis” by Yadav VK, Balaji S, Suresh PS, et al .
  • “Inhibition of gut- and lung-derived serotonin attenuates pulmonary hypertension in mice” by Abid S, Houssaini A, Chevarin C, et al . These papers provide valuable insights into the potential applications of LP533401 hcl in medical research.

特性

IUPAC Name

(2S)-2-amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22F4N4O3.ClH/c28-20-3-1-2-19(13-20)16-8-10-18(11-9-16)24(27(29,30)31)38-23-14-22(34-26(33)35-23)17-6-4-15(5-7-17)12-21(32)25(36)37;/h1-11,13-14,21,24H,12,32H2,(H,36,37)(H2,33,34,35);1H/t21-,24?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBWZCUMIXCDPM-CHXZROHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClF4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

LP533401 hcl

Citations

For This Compound
2
Citations
GMG Lima, BJM Corazza, RM Moraes… - Journal of …, 2016 - Wiley Online Library
Background and Objective LP 533401 is an inhibitor of tryptophan hydroxylase 1, which regulates serotonin production in the gut. Previous work indicates that LP 533401 has an …
Number of citations: 11 onlinelibrary.wiley.com
J Cleminson, JM Hodge, J Pasco… - OSTEOPOROSIS …, 2019 - bhduresearch.com
… In addition, OC precursors were cultured on dentine slices in the presence of TPH1 inhibitor (LP533401-HCL) to assess OC formation and bone resorption. Data were analysed using …
Number of citations: 3 www.bhduresearch.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。